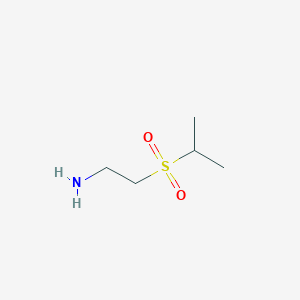
2-(Isopropylsulfonyl)ethanamine
Vue d'ensemble
Description
2-(Isopropylsulfonyl)ethanamine (also known as IPEA) is an organic compound with a molecular formula of CH3CH2CH(SO2CH3)NH2. It is an amine derivative of isopropylsulfonate, and it has been used as a reagent in various organic synthesis processes. IPEA has been studied for its potential in a wide range of applications, including medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
It’s important to note that the use of such compounds can vary greatly depending on the specific field of study and the goals of the research. They might be used in the development of new pharmaceuticals, in the study of biological systems, or in the creation of new materials, among other things. The methods of application and the results obtained would also depend on these factors.
Organic Synthesis
PES can be used as a building block in the synthesis of complex organic molecules. It can react with other compounds to form new bonds, enabling the creation of a wide range of chemicals .
Pharmaceutical Research
Given its unique chemical properties, PES might be used in the development of new pharmaceuticals. It could potentially be used to create new drugs or improve the properties of existing ones .
Material Science
PES could potentially be used in the creation of new materials. Its unique properties might make it useful in the development of polymers, coatings, or other types of materials .
Biological Research
PES might be used in the study of biological systems. For example, it could be used to synthesize molecules that interact with specific biological targets .
Chemical Industry
PES might be used in various industrial processes. For example, it could be used in the production of dyes, resins, or other chemicals .
Environmental Science
PES might be used in environmental research. For example, it could be used to study the behavior of sulfonamides in the environment or their effects on different ecosystems .
Propriétés
IUPAC Name |
2-propan-2-ylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDQMBQVDRLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621563 | |
| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylsulfonyl)ethanamine | |
CAS RN |
320337-16-4 | |
| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


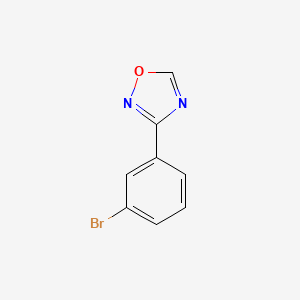

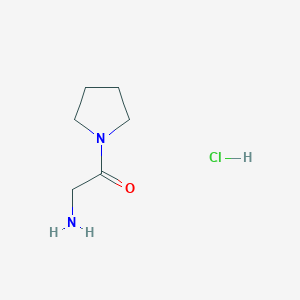
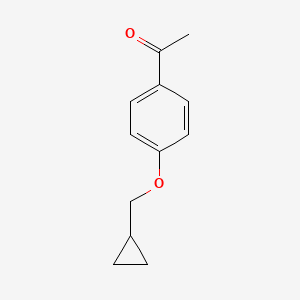
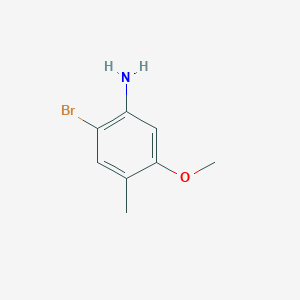
![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)
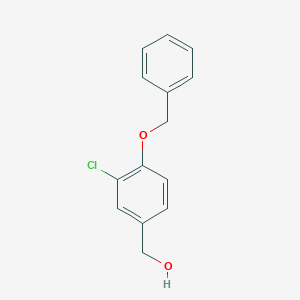
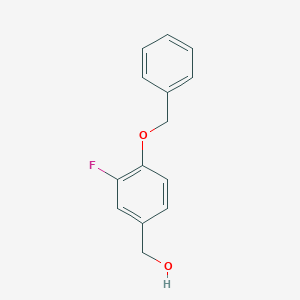
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)
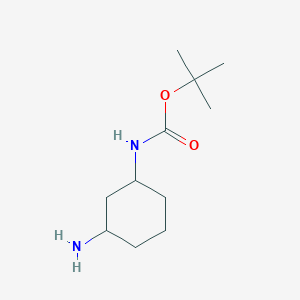


![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)
